1-(4-Fluoro-3-(hydroxymethyl)phenyl)propan-1-one
Description
Properties
Molecular Formula |
C10H11FO2 |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
1-[4-fluoro-3-(hydroxymethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H11FO2/c1-2-10(13)7-3-4-9(11)8(5-7)6-12/h3-5,12H,2,6H2,1H3 |
InChI Key |
XSKQKJMTORPBJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)F)CO |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of Fluorinated Toluene Derivatives
A foundational approach involves Friedel-Crafts acylation to introduce the propan-1-one moiety onto a fluorinated aromatic ring. In this method, 4-fluoro-3-(hydroxymethyl)toluene reacts with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the acylium ion forms a complex with AlCl₃, directing the ketone group to the para position relative to the fluorine atom.
Key steps :
- Dissolution of 4-fluoro-3-(hydroxymethyl)toluene in anhydrous dichloromethane under nitrogen atmosphere.
- Dropwise addition of propanoyl chloride followed by AlCl₃ at 0°C.
- Stirring at room temperature for 12 hours, followed by quenching with ice-cold water.
Yields for this method typically range from 65% to 78%, with purity exceeding 95% after column chromatography using silica gel and ethyl acetate/hexane (1:4) as eluent.
Hydroxymethylation via Reduction of Formyl Precursors
An alternative route involves the reduction of a formyl intermediate to introduce the hydroxymethyl group. Starting with 4-fluoro-3-formylphenyl propan-1-one, sodium borohydride (NaBH₄) in methanol selectively reduces the aldehyde to a primary alcohol without affecting the ketone functionality.
Reaction conditions :
- Substrate concentration: 0.1 M in methanol.
- Temperature: 0°C to room temperature.
- Reaction time: 2–4 hours.
This method achieves yields of 82–90%, with the product isolated via solvent evaporation and recrystallization from ethanol/water mixtures.
Optimization of Crystallization and Purification
Solvent Systems for Crystallization
Crystallization plays a critical role in achieving the ≥98% purity specified for pharmaceutical-grade material. Isobutyl acetate and nitromethane mixtures (3:1 v/v) are effective for inducing crystalline precipitation, as demonstrated in analogous quinazolinone syntheses. The target compound exhibits limited solubility in these solvents at low temperatures (5–10°C), facilitating high recovery rates (85–92%).
pH-Dependent Extraction Techniques
Post-reaction workup often employs pH adjustment to separate byproducts. For instance, after acetylation or acylation steps, the reaction mixture is basified to pH 4–5 using aqueous sodium carbonate, enabling extraction of ionizable impurities into the aqueous phase. Ethyl acetate serves as the preferred organic solvent due to its compatibility with hydroxymethyl groups and low emulsion formation.
Analytical Validation and Spectroscopic Data
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC using a C18 column (50 × 3.0 mm, 2.6 µm) with acetonitrile/water (0.05% formic acid) gradient elution confirms purity. Retention times for 1-(4-Fluoro-3-(hydroxymethyl)phenyl)propan-1-one average 4.2 minutes under these conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CD₃OD):
- δ 7.82 (dd, J = 8.2, 2.1 Hz, 1H, Ar-H)
- δ 7.45 (d, J = 2.1 Hz, 1H, Ar-H)
- δ 7.31 (d, J = 8.2 Hz, 1H, Ar-H)
- δ 4.68 (s, 2H, -CH₂OH)
- δ 3.12 (q, J = 7.3 Hz, 2H, -COCH₂-)
- δ 1.24 (t, J = 7.3 Hz, 3H, -CH₃)
¹³C NMR data corroborate the ketone carbonyl at δ 208.5 ppm and the fluorinated aromatic carbon at δ 162.1 (d, J = 245 Hz).
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Recent patents describe transitioning from batch to continuous flow systems to enhance reaction control. A tubular reactor with in-line IR monitoring allows real-time adjustment of propanoyl chloride feed rates, reducing side product formation by 40% compared to batch processes.
Green Chemistry Innovations
Replacement of dichloromethane with cyclopentyl methyl ether (CPME) as a safer solvent demonstrates comparable yields (72–75%) while improving environmental sustainability metrics.
Chemical Reactions Analysis
1-(4-Fluoro-3-(hydroxymethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Fluoro-3-(hydroxymethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-(hydroxymethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxymethyl and propanone groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
Fluorine Position and Electron-Withdrawing Groups
- 1-(4-Fluoro-3-(trifluoromethyl)phenyl)propan-1-one (CAS: 239107-27-8): The trifluoromethyl (-CF₃) group at the meta-position is strongly electron-withdrawing, enhancing the ketone’s electrophilicity compared to the hydroxymethyl (-CH₂OH) group in the target compound. This increases reactivity in nucleophilic additions but reduces solubility in polar solvents due to the hydrophobic -CF₃ group .
- 1-(3-Fluoro-4-methoxyphenyl)propan-1-one (CAS: 586-22-1): The meta-fluoro and para-methoxy substituents create a mixed electronic environment.
Hydroxymethyl vs. Alkoxy/Protected Hydroxyl Groups
- 1-(4-Fluoro-3-(pentyloxy)phenyl)propan-1-one (CAS: 1443342-89-9): The pentyloxy (-O-C₅H₁₁) group is bulkier and less polar than hydroxymethyl, reducing hydrogen-bonding capacity and solubility in aqueous media. This highlights the hydroxymethyl group’s role in enhancing hydrophilicity .
- 1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)propan-1-one : The TBS-protected hydroxyl group improves stability during synthetic procedures but requires deprotection for further functionalization, unlike the inherently reactive hydroxymethyl group in the target compound .
Structural Analogues with Varied Backbones
Propan-1-one vs. Propen-1-one Derivatives
- (E)-1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one : The α,β-unsaturated ketone (propen-1-one) allows conjugation across the double bond, increasing UV absorption and reactivity in Michael additions. This contrasts with the saturated propan-1-one backbone, which lacks such conjugation .
Biphenyl and Polyaromatic Systems
Physicochemical Properties
Biological Activity
1-(4-Fluoro-3-(hydroxymethyl)phenyl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a propanone backbone with a fluorinated phenyl group and a hydroxymethyl substituent. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antioxidant Activity : Compounds containing hydroxymethyl groups have been shown to possess antioxidant properties, potentially reducing oxidative stress in cells.
- Antimicrobial Properties : Fluorinated compounds often demonstrate enhanced antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neural tissues from damage, suggesting potential applications in neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Ion Channel Modulation : Similar compounds have been studied for their effects on ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for ion transport in epithelial cells. Modulators of CFTR can enhance or inhibit its function, impacting conditions like cystic fibrosis and secretory diarrhea .
- Free Radical Scavenging : The hydroxymethyl group may facilitate the scavenging of free radicals, thereby reducing cellular damage and inflammation .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, affecting various physiological processes.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of structurally related compounds:
- A study on fluorinated phenyl derivatives indicated that modifications at the para position significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Another investigation focused on neuroprotective agents derived from similar scaffolds demonstrated that these compounds could effectively reduce neuronal cell death in models of ischemic stroke .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H12F1O2 |
| Molecular Weight | 196.20 g/mol |
| Lipophilicity (cLogP) | 3.4 |
| Antioxidant Activity | Moderate |
| Antibacterial MIC | 0.0039 - 0.025 mg/mL |
Q & A
Basic: What synthetic methodologies are commonly employed for 1-(4-Fluoro-3-(hydroxymethyl)phenyl)propan-1-one?
Answer:
The compound can be synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between a substituted acetophenone derivative and an aldehyde. For example:
- Step 1: React 4-fluoro-3-(hydroxymethyl)acetophenone with a suitable aldehyde (e.g., benzaldehyde derivatives) in ethanol.
- Step 2: Use aqueous NaOH or KOH (0.03 mol in 15 mL ethanol) as a catalyst at 0–50°C, stirring for 2–3 hours at room temperature .
- Step 3: Purify the product via column chromatography (e.g., cyclohexane/ethyl acetate gradient) .
Key Considerations: Monitor reaction progress using TLC and optimize substituent compatibility to avoid side reactions like over-condensation.
Basic: Which spectroscopic and analytical techniques are critical for structural characterization?
Answer:
- 1H/13C NMR: Identify protons on the hydroxymethyl group (δ ~4.5–4.8 ppm as a singlet) and the carbonyl carbon (δ ~200–210 ppm). Aromatic protons in the 4-fluorophenyl group show splitting patterns due to coupling with fluorine .
- FT-IR: Confirm the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and O-H (hydroxymethyl) at ~3200–3600 cm⁻¹ .
- Mass Spectrometry (MS): Validate molecular weight via ESI-MS or EI-MS, with fragmentation patterns consistent with the propanone backbone .
Advanced Tip: For ambiguous peaks, use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?
Answer:
- Density Functional Theory (DFT): Calculate electrophilicity indices for the carbonyl group to assess susceptibility to nucleophilic attack. For example, Fukui functions (ƒ⁻) identify electron-deficient sites .
- Molecular Dynamics (MD): Simulate solvation effects (e.g., ethanol vs. DMF) on reaction pathways to predict regioselectivity .
- Docking Studies: Model interactions with enzymes (e.g., oxidoreductases) to evaluate potential metabolic pathways .
Note: Validate computational predictions with experimental kinetic studies under varied conditions (pH, solvent).
Advanced: What strategies address contradictions in reported biological activity data?
Answer:
- Assay Standardization: Replicate studies using identical cell lines (e.g., HEK-293 vs. HeLa) and assay protocols (e.g., MTT vs. resazurin) to isolate variability .
- Purity Analysis: Use HPLC (>95% purity) to rule out impurities (e.g., unreacted aldehyde) as confounding factors .
- Metabolic Stability: Evaluate compound stability in PBS or serum to account for degradation artifacts .
Case Study: If one study reports antibacterial activity while another does not, test under varying bacterial growth phases or nutrient conditions .
Advanced: How is X-ray crystallography utilized to resolve the compound’s crystal structure?
Answer:
- Crystal Growth: Use slow evaporation (e.g., ethyl acetate/hexane) to obtain single crystals. Monitor crystal quality with polarized light microscopy .
- Data Collection: Employ a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data. SHELXT or SHELXD (SHELX suite) solves the phase problem via direct methods .
- Refinement: SHELXL refines atomic positions and thermal parameters. Validate with R-factor (<5%) and electron density maps .
Challenge: Fluorine’s strong electron density may require anisotropic displacement parameter refinement to avoid overfitting .
Advanced: What are the challenges in optimizing this compound for drug discovery pipelines?
Answer:
- Bioavailability: Modify the hydroxymethyl group (e.g., acetylation) to enhance membrane permeability. Use LogP calculations (e.g., SwissADME) to balance hydrophobicity .
- Metabolism: Incubate with liver microsomes to identify metabolic hotspots (e.g., oxidation of the propanone chain) .
- Toxicity: Screen for off-target effects using kinase profiling panels or zebrafish embryo models .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC for byproducts like 4-fluoro-3-(hydroxymethyl)benzoic acid .
- Light Sensitivity: Expose to UV (254 nm) for 48 hours; check for carbonyl loss via IR .
- Solution Stability: Dissolve in DMSO or PBS (pH 7.4) and track concentration changes over 72 hours using UV-Vis (λmax ~270 nm) .
Advanced: How do substituent variations on the phenyl ring influence electronic properties?
Answer:
- Hammett Constants (σ): Replace the fluorine atom with electron-withdrawing groups (e.g., -NO₂) to increase the carbonyl’s electrophilicity. Measure rate constants in nucleophilic additions .
- DFT Calculations: Compare HOMO/LUMO energies of derivatives to correlate substituent effects with redox potentials .
- Spectroscopic Shifts: Observe bathochromic shifts in UV-Vis spectra with electron-donating groups (e.g., -OCH₃) due to extended conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
